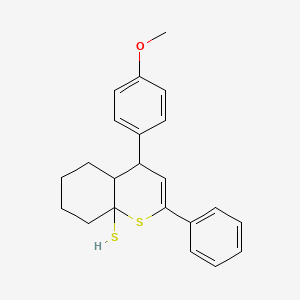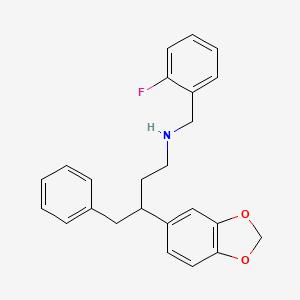
4a,5,6,7,8,8a-Hexahydro-4-(4-methoxyphenyl)-2-phenyl-4H-thiochromene-8a-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol is a complex organic compound that belongs to the class of thiochromenes This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a hexahydro-thiochromene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor to form the thiochromene ring. This can be achieved through a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the thiochromene core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as potassium hydroxide, to facilitate the substitution.
Final Functionalization: The final step involves the introduction of the thiol group at the 8a position of the thiochromene ring. This can be achieved through a thiolation reaction using a thiolating agent like thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can undergo reduction reactions, particularly at the methoxyphenyl group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Disulfide derivatives
Reduction: Reduced methoxyphenyl derivatives
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic rings can interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- 4-Methoxyphenylpiperazine
- 4-Methoxyamphetamine
Uniqueness
Compared to similar compounds, 4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol stands out due to its unique thiochromene core and the presence of both methoxyphenyl and phenyl groups
Propiedades
Fórmula molecular |
C22H24OS2 |
|---|---|
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-2-phenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol |
InChI |
InChI=1S/C22H24OS2/c1-23-18-12-10-16(11-13-18)19-15-21(17-7-3-2-4-8-17)25-22(24)14-6-5-9-20(19)22/h2-4,7-8,10-13,15,19-20,24H,5-6,9,14H2,1H3 |
Clave InChI |
XBNFAXGTIQLGTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C=C(SC3(C2CCCC3)S)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15031292.png)
![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B15031299.png)
![3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B15031301.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl pyridine-4-carboxylate](/img/structure/B15031303.png)

![ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15031312.png)
![Benzyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B15031313.png)
![2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B15031318.png)
![6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031322.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031338.png)
![Methyl (4-{4-[(3-methylphenyl)amino]phthalazin-1-yl}phenoxy)acetate](/img/structure/B15031342.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031352.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15031362.png)
![11-(4-bromophenyl)-8-(4-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B15031387.png)
